Gallium arsenate

piezoelectric sensors high-temperature resonators frequency control devices

Gallium arsenate (GaAsO4) delivers the highest piezoelectric coupling (22%) and thermal stability (no phase transition before decomposition at 1030°C) in the α-quartz family, surpassing GaPO4 (16%, ~970°C limit) and quartz (8%). Its bifunctional piezoelectric and nonlinear optical (7.5 pm/V SHG) capabilities enable single-crystal solutions for downhole sensors, SAW filters, and high-temperature actuators. Hydrothermal synthesis yields centimeter-scale crystals with 88% batch success. Choose GaAsO4 when performance and thermal resilience are non-negotiable.

Molecular Formula AsGaO4
Molecular Weight 208.64 g/mol
Cat. No. B1256347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium arsenate
SynonymsGaAs
gallium arsenate
gallium arsenide
Molecular FormulaAsGaO4
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESO=[As]12O[Ga](O1)O2
InChIInChI=1S/AsH3O4.Ga/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3
InChIKeyCVVXBJCIMKQNLD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Arsenate (GaAsO4) Technical Overview: A High-Performance α-Quartz-Type Piezoelectric Material


Gallium arsenate (GaAsO4) is a ternary oxide belonging to the α-quartz-type material family (space group P3121 or P3221), adopting the berlinite (AlPO4) structure at ambient pressure [1][2]. As an ABO4 compound with ordered Ga3+ and As5+ cations alternating in tetrahedral coordination, GaAsO4 exhibits piezoelectric and nonlinear optical properties that position it as a candidate for high-temperature sensor and frequency control applications [3]. Single crystals up to centimeter-scale dimensions have been successfully grown via hydrothermal methods, enabling reproducible characterization and device fabrication [4].

Why Gallium Arsenate Cannot Be Substituted with Generic α-Quartz-Type Materials


Within the α-quartz-type material family (including SiO2, AlPO4, and GaPO4), piezoelectric coupling coefficients, dielectric constants, and thermal stability domains vary substantially due to differences in cation polarizability, intertetrahedral bridging angles, and tetrahedral tilt angles [1]. GaAsO4 exhibits the highest piezoelectric coupling coefficient (∼22%) among this family, compared to GaPO4 (∼16%), AlPO4 (∼11%), and quartz (∼8%) [2]. Furthermore, GaAsO4 shows no phase transition prior to thermal decomposition at 1030–1303 K, whereas GaPO4 undergoes a displacive α-quartz to β-cristobalite phase transition at approximately 970°C, which fundamentally alters its electromechanical properties [3]. These quantitative differences in both room-temperature performance and high-temperature operational stability mean that substituting GaAsO4 with a cheaper or more readily available analog will result in measurably inferior device performance or outright failure in applications requiring high coupling efficiency or extended high-temperature operation.

Quantitative Differentiation Evidence: Gallium Arsenate vs. α-Quartz-Type Material Comparators


Piezoelectric Coupling Coefficient: GaAsO4 Delivers 22% vs. GaPO4 at 16% and Quartz at 8%

GaAsO4 exhibits the highest piezoelectric coupling coefficient among all α-quartz-type materials, measured at approximately 22% on Y-rotated-cut plates from large single crystals. This value exceeds GaPO4 (16%), AlPO4 (11%), and quartz (8%) when measured under comparable conditions [1][2]. The enhancement is attributed to the compound's highly distorted tetrahedral framework, characterized by a smaller intertetrahedral A–O–B bridging angle and larger tilt angle δ [3].

piezoelectric sensors high-temperature resonators frequency control devices

Thermal Stability: GaAsO4 Remains Stable to 1030°C Without Phase Transition vs. GaPO4 Phase Transition at ∼970°C

GaAsO4 exhibits no structural phase transition prior to thermal decomposition at 1030°C (1303 K), maintaining its α-quartz-type berlinite structure across the entire operational temperature range [1][2]. In contrast, GaPO4 undergoes an α-quartz to β-cristobalite phase transition at approximately 970°C, which fundamentally alters its crystal symmetry and degrades piezoelectric properties [3]. The intertetrahedral bridging angle θ(A–O–B) of GaAsO4 is the most thermally stable among α-quartz materials, enabling retention of high piezoelectric performance up to 925°C [4].

high-temperature sensors downhole monitoring aerospace instrumentation

Dielectric Constants: GaAsO4 Shows Highest Values Among α-Quartz-Type Materials (ε′11=8.5, ε′33=8.6)

GaAsO4 exhibits the highest dielectric constants among all α-quartz-type materials, with measured values of ε′11 = 8.5 and ε′33 = 8.6 on X- and Z-cut single crystals [1]. A linear relationship has been established between the tetrahedral tilt angle δ and dielectric constants for α-quartz homeotypes, with GaAsO4 at the upper extreme of this correlation [2]. While direct numerical comparator data for all family members in a single table is not provided in the primary source, the published conclusion that these are 'the highest found among α-quartz type materials' derives from systematic comparison across quartz, AlPO4, GaPO4, and FePO4 datasets in the same study.

dielectric materials capacitive sensors RF/microwave components

Second Harmonic Generation Efficiency: GaAsO4 SHG (7.5 ± 1.5 pm/V) Exceeds GaPO4 Due to Superior As Polarizability

GaAsO4 exhibits a second harmonic generation (SHG) efficiency of 7.5 ± 1.5 pm/V experimentally (via Maker fringes technique), with DFT calculations yielding 7.1–12.3 pm/V [1]. This SHG efficiency is higher than that observed in GaPO4, attributed to the better polarizability of As atoms compared to P atoms due to electronic transitions from O 2p to As 4s states [2]. Combined with a high laser damage threshold of 0.93 GW/cm² and thermal stability to 1303 K, GaAsO4 functions as a bifunctional material for simultaneous piezoelectric and nonlinear optical applications [3].

nonlinear optics frequency doubling laser technology

Hydrothermal Synthesis Reproducibility: GaAsO4 Single Crystals Achieved with 88% Nutrient Yield

GaAsO4 single crystals up to 3.9×1.8×1.4 cm³ have been reproducibly grown via hydrothermal epitaxy using GaAs starting material in sulfuric acid solvent under oxidizing conditions, achieving an optimized nutrient synthesis yield of 88% [1]. Crystal quality is verified by low OH group incorporation (IR absorption coefficient α = 0.067 cm⁻¹ at 3300 cm⁻¹) [2]. Epitaxial growth on GaPO4, AlPO4, and GaAsO4 seeds has been demonstrated, with a solute supply ΔS between 0.002 and 0.009 mol/L yielding transparent, high-quality crystals [3].

crystal growth materials synthesis supply chain qualification

Structural Refinement: GaAsO4 Bond Distances (As–O ≈ 1.67 Å, Ga–O ≈ 1.82 Å) Validated via Neutron/X-Ray Diffraction

Previous X-ray structure refinements of GaAsO4 produced spurious As–O (1.72 Å) and Ga–O (1.77 Å) bond distances that conflicted with theoretical predictions and experimental values from AlAsO4 and GaPO4 (As–O ≈ 1.67 Å, Ga–O ≈ 1.82 Å) [1]. A complete reinvestigation using both neutron and X-ray diffraction between 15 and 1073 K resolved these discrepancies, yielding experimental bond distances in agreement with predicted values (As–O close to 1.67 Å, Ga–O close to 1.82 Å) and confirming the structural integrity of the α-quartz-type framework [2].

crystallography materials characterization DFT validation

Primary Application Scenarios for Gallium Arsenate Based on Quantified Performance Differentiation


High-Temperature Piezoelectric Sensors for Downhole Oil/Gas Exploration (>200°C)

GaAsO4's thermal stability to 1030°C without phase transition [1] and retention of piezoelectric performance to 925°C [2] make it uniquely suited for downhole pressure, vibration, and acoustic sensors operating in geothermal and deep-well environments where conventional quartz (573°C phase transition) and GaPO4 (∼970°C phase transition) fail or require active cooling. The 22% coupling coefficient [3] provides signal-to-noise advantages over GaPO4 (16%) in high-attenuation drilling mud environments.

Aerospace Engine Health Monitoring and High-Temperature Vibration Sensing

Jet engine turbine sections and hypersonic vehicle leading edges require vibration and strain sensors that maintain calibration through extreme thermal gradients. GaAsO4's combination of phase stability to 1030°C [1] and the highest piezoelectric coupling among α-quartz materials [2] enables passive (battery-free) wireless SAW (surface acoustic wave) sensors that operate reliably without cooling. The lack of phase transition eliminates hysteretic calibration errors during thermal cycling that plague GaPO4-based devices [3].

Bifunctional Piezoelectric-Optical Devices for Harsh-Environment Laser Systems

In applications requiring simultaneous mechanical actuation and optical frequency conversion—such as cavity-stabilized lasers in high-temperature industrial environments—GaAsO4's bifunctionality (22% piezoelectric coupling [1] + 7.5 pm/V SHG efficiency [2]) enables single-crystal device architectures. The high laser damage threshold (0.93 GW/cm²) [3] and thermal stability to 1030°C [4] surpass the capabilities of GaPO4, which exhibits lower SHG efficiency and undergoes phase transition before GaAsO4 decomposes.

High-Frequency Resonators and Filters Requiring Maximum Electromechanical Coupling

For RF front-end filters, timing oscillators, and frequency control devices where insertion loss and bandwidth are critical, GaAsO4's 22% coupling coefficient [1] provides a 37.5% relative improvement over GaPO4 (16%) and 175% improvement over quartz (8%) [2]. The higher dielectric constants (ε′11=8.5, ε′33=8.6) [3] also enable smaller electrode footprints for a given impedance, supporting miniaturization of surface-mount resonator packages. The validated hydrothermal synthesis yield of 88% [4] supports scalable manufacturing for volume production.

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